molecular formula C10H10N4OS B11543315 [(5-Methyl-2-oxoindol-3-yl)amino]thiourea

[(5-Methyl-2-oxoindol-3-yl)amino]thiourea

Cat. No.: B11543315
M. Wt: 234.28 g/mol
InChI Key: QSUCWNNIVUZPCI-UHFFFAOYSA-N
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Description

{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes an indole core with a thiourea moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Thiourea Moiety: The thiourea group is introduced by reacting the indole derivative with thiourea under suitable conditions. This step often requires the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of {[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced indole derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiourea moiety may also contribute to its biological effects by interacting with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

{[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is unique due to its specific combination of an indole core and a thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

(2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea

InChI

InChI=1S/C10H10N4OS/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16)

InChI Key

QSUCWNNIVUZPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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